

# Comparative Efficacy of AN2718 and Terbinafine in Antifungal Therapy

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: AN2718

Cat. No.: B1667275

[Get Quote](#)

A detailed analysis for researchers and drug development professionals.

This guide provides a comprehensive comparison of the efficacy of **AN2718**, a novel benzoxaborole antifungal, and terbinafine, a widely established allylamine antifungal. The following sections present a detailed overview of their mechanisms of action, in vitro activity, and clinical efficacy, supported by experimental data and protocols.

## Mechanism of Action: A Tale of Two Pathways

**AN2718** and terbinafine exhibit distinct mechanisms of action, targeting different essential processes within the fungal cell.

**AN2718** belongs to the benzoxaborole class of antifungals and functions by inhibiting fungal protein synthesis.<sup>[1]</sup> Specifically, it targets the fungal leucyl-tRNA synthetase (LeuRS), an enzyme crucial for the attachment of the amino acid leucine to its corresponding transfer RNA (tRNA).<sup>[1][2]</sup> By trapping the tRNA in the editing site of the enzyme through an oxaborole tRNA trapping (OBORT) mechanism, **AN2718** effectively halts protein production, leading to fungal cell death.<sup>[1][2]</sup>

Terbinafine, an allylamine, disrupts the fungal cell membrane by inhibiting squalene epoxidase.<sup>[3][4][5]</sup> This enzyme is a key component in the ergosterol biosynthesis pathway.<sup>[3][4]</sup> Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane integrity and function.<sup>[3]</sup> Inhibition of squalene epoxidase leads to a deficiency in ergosterol and a toxic accumulation of squalene

within the fungal cell, ultimately resulting in cell death.[3][4] Terbinafine demonstrates high specificity for the fungal enzyme over its mammalian counterpart.[4][5]

## In Vitro Susceptibility

The in vitro activity of an antifungal agent is a key indicator of its potential therapeutic efficacy. Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a drug that inhibits the visible growth of a microorganism, are commonly used to assess this activity.

Organism	AN2718 MIC90 (µg/mL)	Terbinafine MIC Range (µg/mL)	Terbinafine MIC90 (µg/mL)
Trichophyton rubrum	0.5[1]	0.003 - 2.0	4[6]
Trichophyton mentagrophytes	1[1]	0.003 - 2.0	-
Candida albicans	1[1]	0.03 - >128	4[6]
Aspergillus fumigatus	-	-	1.6[7]
Aspergillus flavus	-	-	0.8[7]
Aspergillus niger	-	-	0.4[7]

## Clinical Efficacy

Clinical trials provide the most robust data on the real-world efficacy of a drug. While direct head-to-head trials of **AN2718** and terbinafine are not extensively published, data from separate trials offer valuable insights into their clinical performance, particularly in the treatment of onychomycosis (fungal nail infection).

### AN2718 (as part of the AN2690 topical solution)

An open-label, Phase 2 study of AN2690, a topical solution containing a boron-based antifungal agent, in patients with onychomycosis demonstrated promising results.[8]

Treatment Group	Primary Endpoint Met at 6 Months	>5 mm Clear Nail Growth & Negative Culture
7.5% AN2690 Solution	50%	8 patients
5% AN2690 Solution	45%	7 patients

Primary endpoint was defined as more than 2 mm of clear nail growth and a negative fungal culture.[8]

## Terbinafine (Oral)

Oral terbinafine is a well-established treatment for onychomycosis with a significant body of clinical trial data.

Study	Treatment Duration	Mycological Cure Rate	Clinical Cure Rate
Multicenter Trial[9]	12 weeks	72.1% (at week 72)	49.5% (at week 72)
Randomized Study[10]	12 weeks	-	71% (at 48 weeks)

## Experimental Protocols

### Determination of Minimum Inhibitory Concentration (MIC)

Broth Macrodilution for Terbinafine (based on CLSI M27-A)[6][11]

- Drug Preparation: Terbinafine is dissolved in dimethyl sulfoxide (DMSO) with 5% Tween 80 to create a stock solution. Serial twofold dilutions are then made in DMSO, followed by a fivefold dilution in RPMI 1640 medium.[6]
- Inoculum Preparation: Fungal isolates are grown on an appropriate agar medium. A suspension is prepared in sterile saline and adjusted to a 0.5 McFarland turbidity standard, which is then further diluted in RPMI medium to achieve a final inoculum concentration of approximately  $1-5 \times 10^3$  CFU/mL.[11]

- Incubation: The prepared drug dilutions are inoculated with the fungal suspension and incubated at 35°C.
- Endpoint Determination: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition (typically  $\geq 80\%$  or 100%) of growth compared to the drug-free control.[\[11\]](#)

#### Agar-Based Screening for Terbinafine Susceptibility[\[12\]](#)[\[13\]](#)[\[14\]](#)

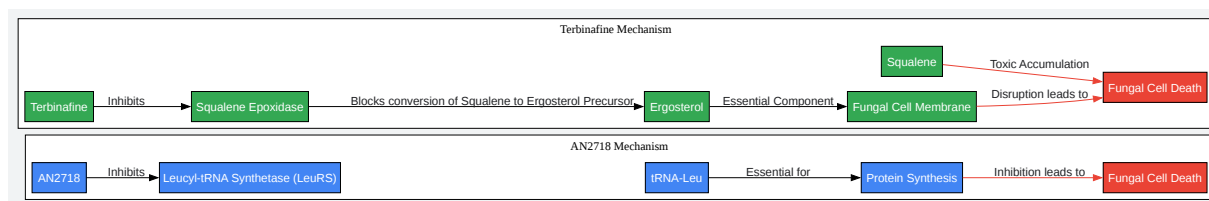
- Medium Preparation: Sabouraud dextrose agar is prepared containing a specific concentration of terbinafine (e.g., 0.2  $\mu\text{g/mL}$ ).[\[14\]](#)
- Inoculation: A suspension of the fungal isolate is prepared and inoculated onto the surface of the drug-containing agar and a drug-free control plate.
- Incubation: Plates are incubated at 25-30°C for 5-7 days.[\[12\]](#)[\[13\]](#)
- Assessment: Growth on the terbinafine-containing agar is compared to the control plate to determine susceptibility or resistance.

## Enzyme Inhibition Assay for AN2718[\[1\]](#)[\[2\]](#)

- Enzyme Preparation: The target enzyme, leucyl-tRNA synthetase (LeuRS), is overexpressed in *E. coli* and purified.[\[1\]](#)[\[2\]](#)
- Inhibition Assay: The assay measures the incorporation of radiolabeled leucine into tRNA in the presence of varying concentrations of **AN2718**.
- Data Analysis: The concentration of **AN2718** that inhibits 50% of the enzyme activity (IC<sub>50</sub>) is determined.

## Visualizing the Mechanisms

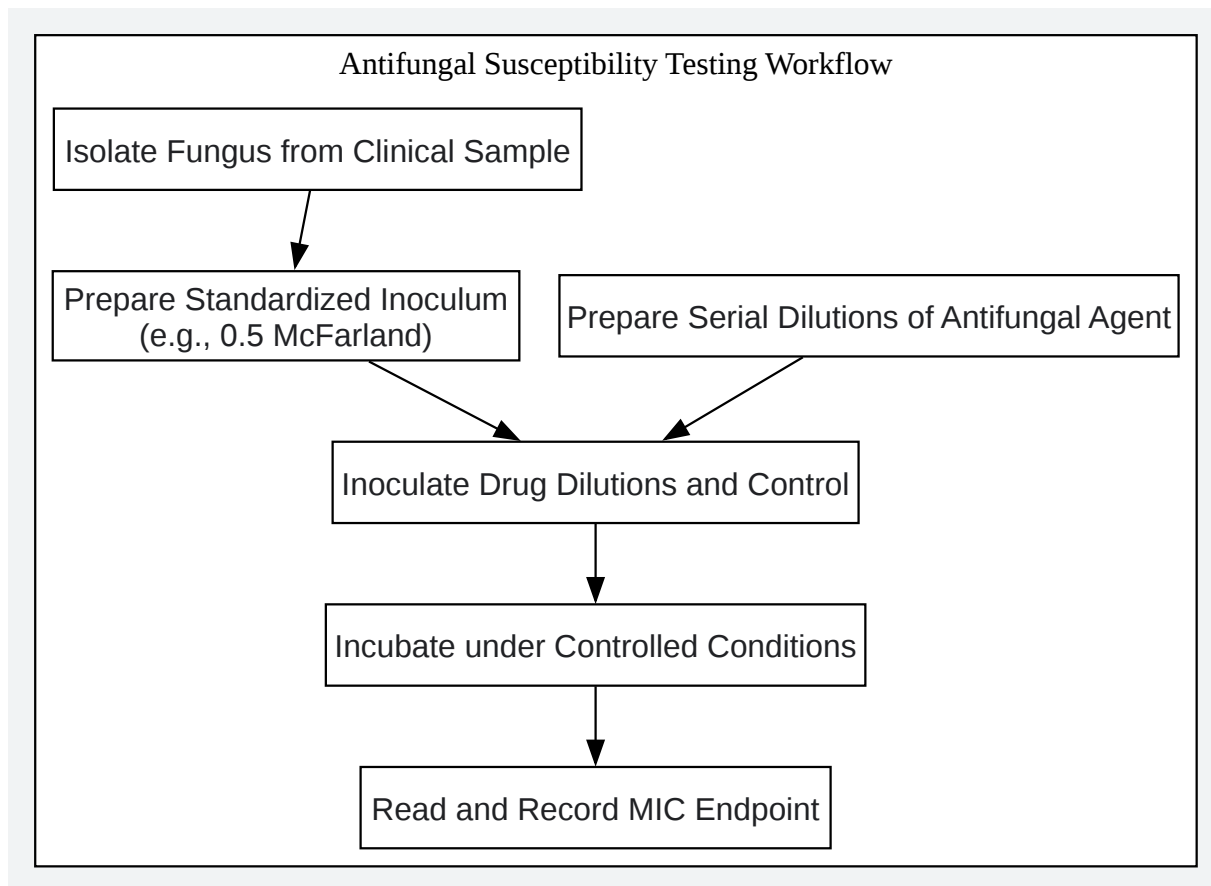
The distinct signaling pathways targeted by **AN2718** and terbinafine can be visualized to better understand their antifungal action.



[Click to download full resolution via product page](#)

Caption: Mechanisms of action for **AN2718** and terbinafine.

The following diagram illustrates a generalized workflow for determining the in vitro susceptibility of a fungal isolate to an antifungal agent.



[Click to download full resolution via product page](#)

Caption: Generalized workflow for antifungal susceptibility testing.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]

- 3. What is the mechanism of Terbinafine? [synapse.patsnap.com]
- 4. Terbinafine: mode of action and properties of the squalene epoxidase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Terbinafine - Wikipedia [en.wikipedia.org]
- 6. In Vitro Activities of Terbinafine against Cutaneous Isolates of Candida albicans and Other Pathogenic Yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MIC and fungicidal activity of terbinafine against clinical isolates of Aspergillus spp - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anacor Pharmaceuticals, Inc. Phase 2 Study Of Novel Topical Antifungal For Onychomycosis Demonstrates Efficacy - BioSpace [biospace.com]
- 9. Efficacy of terbinafine for toenail onychomycosis. A multicenter trial of various treatment durations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A randomized treatment duration-finding study of terbinafine in onychomycosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Terbinafine and Itraconazole Susceptibility Testing [rapidmicrobiology.com]
- 13. journals.asm.org [journals.asm.org]
- 14. Reliable and rapid identification of terbinafine resistance in dermatophytic nail and skin infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comparative Efficacy of AN2718 and Terbinafine in Antifungal Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1667275#comparative-efficacy-of-an2718-and-terbinafine]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)